Defined Enantioselectivity in Glycopeptide Chromatography: Dansyl-L-valine vs. Dansyl-DL-valine on a Vancomycin CSP
As a model chiral analyte, dansyl-L-valine (the L-enantiomer of the dansyl-valine pair) exhibits a thermodynamic binding profile on a vancomycin chiral stationary phase (CSP) that is distinct from its D-counterpart. The enthalpic term (ΔΔH) for the association of dansyl-L-valine with the CSP was determined to be -10.7 kJ/mol, compared to -7.2 kJ/mol for dansyl-D-valine, indicating stronger, more favorable binding for the L-enantiomer [1]. This difference is the basis for its chromatographic resolution. Notably, this enantioselectivity is enhanced by a factor of ~3.7 when vancomycin dimerization is promoted in the system [2].
| Evidence Dimension | Enthalpic Term of Association with Vancomycin CSP (ΔΔH) |
|---|---|
| Target Compound Data | -10.7 kJ/mol |
| Comparator Or Baseline | Dansyl-D-valine: -7.2 kJ/mol |
| Quantified Difference | 3.5 kJ/mol more negative (stronger binding) |
| Conditions | Vancomycin-based chiral stationary phase (CSP), temperature range 0-28°C [1] |
Why This Matters
This quantifies the fundamental thermodynamic basis for chiral resolution, establishing dansyl-L-valine as a validated test probe for assessing the performance of vancomycin-based chiral columns, which is critical for method development procurement.
- [1] Slama, I., Jourdan, E., Villet, A., Grosset, C., Ravel, A., & Peyrin, E. (2003). Temperature and Solute Molecular Size Effects on the Retention and Enantioselectivity of a Series of D, L Dansyl Amino Acids on a Vancomycin-Based Chiral Stationary Phase. Chromatographia, 58, 399–404. View Source
- [2] Slama, I., Dufresne, C., Jourdan, E., Fahrat, F., Villet, A., Ravel, A., Grosset, C., & Peyrin, E. (2002). Vancomycin Dimerization and Chiral Recognition Studied by High-Performance Liquid Chromatography. Analytical Chemistry, 74(20), 5205–5211. View Source
